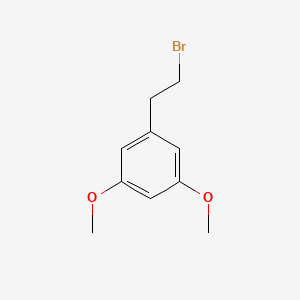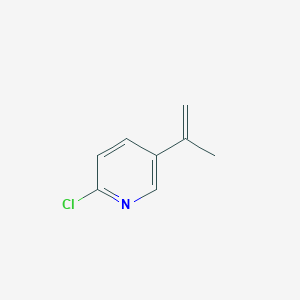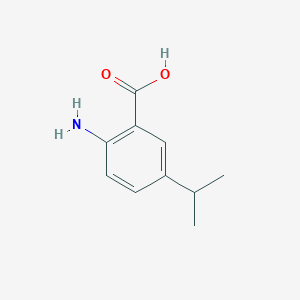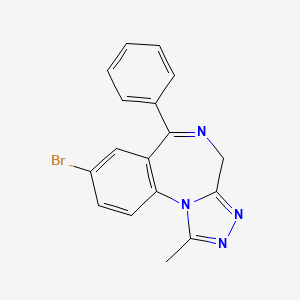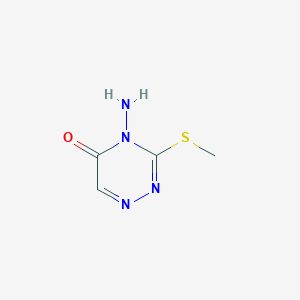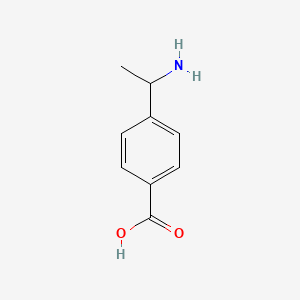
4-Bromo-6-methoxyquinoline
Overview
Description
4-Bromo-6-methoxyquinoline is an organic compound with the empirical formula C10H8BrNO . It has a molecular weight of 238.08 .
Synthesis Analysis
The synthesis of 4-Bromo-6-methoxyquinoline involves several steps. One method involves the use of phosphorus tribromide in water and N,N-dimethyl-formamide at 0℃ . Another method involves the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 4th position and a methoxy group (-OCH3) at the 6th position .Chemical Reactions Analysis
Quinoline synthesis involves several reactions. Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Physical And Chemical Properties Analysis
4-Bromo-6-methoxyquinoline is a solid at room temperature . It has a SMILES string representation of COc1ccc2nccc(Br)c2c1 .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
4-Bromo-6-methoxyquinoline is a compound that has been explored for its potential in medicinal chemistry, particularly in the development of anticancer agents. The quinoline moiety is a common feature in many pharmacologically active compounds due to its ability to interact with various biological targets. In cancer research, derivatives of 4-Bromo-6-methoxyquinoline are being studied for their ability to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .
Antimicrobial Activity
The structural framework of 4-Bromo-6-methoxyquinoline allows for the synthesis of derivatives with potent antimicrobial properties. Researchers are investigating these derivatives for their efficacy against a range of bacterial and fungal pathogens. The bromine and methoxy groups can be modified to enhance the compound’s ability to disrupt microbial cell walls or interfere with essential enzymes .
Material Science: Organic Light-Emitting Diodes (OLEDs)
In the field of material science, 4-Bromo-6-methoxyquinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs). These compounds can serve as the emissive layer in OLEDs due to their excellent photophysical properties. Their ability to emit light upon electrical stimulation makes them valuable for creating more efficient and longer-lasting displays .
Chemical Synthesis: Building Blocks
4-Bromo-6-methoxyquinoline is a versatile building block in chemical synthesis. It can undergo various chemical reactions, including palladium-catalyzed coupling reactions, to create a wide array of complex molecules. This makes it an essential compound for synthesizing new chemical entities for further pharmacological evaluation .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 4-Bromo-6-methoxyquinoline can be used as standards or reagents in chromatographic techniques. Their distinct chemical properties allow for their use in the calibration of instruments and the development of new methods for the separation and analysis of complex mixtures .
Green Chemistry: Sustainable Catalysis
The quinoline scaffold, including 4-Bromo-6-methoxyquinoline, is being explored in the context of green chemistry. Researchers aim to develop sustainable catalytic processes using these compounds, which can lead to the production of chemicals with reduced environmental impact. The focus is on creating reactions that are more efficient, use less hazardous solvents, and generate fewer byproducts .
Safety and Hazards
4-Bromo-6-methoxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, which means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific biological targets are still under investigation.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent formation of dust and aerosols .
properties
IUPAC Name |
4-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFYKLVLCFCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457304 | |
| Record name | 4-Bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methoxyquinoline | |
CAS RN |
42881-66-3 | |
| Record name | 4-Bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42881-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-bromo-6-methoxyquinoline in the context of the research presented?
A1: 4-Bromo-6-methoxyquinoline serves as a crucial building block in the total synthesis of cinchona alkaloids []. The researchers utilized a novel photoredox-catalyzed deoxygenative arylation reaction to couple this compound with either quincorine or quincoridine, ultimately leading to the formation of various cinchona alkaloids. This method showcases the potential of this specific arylation reaction in natural product synthesis.
Q2: Are there other synthetic routes to cinchona alkaloids besides using 4-bromo-6-methoxyquinoline?
A2: Yes, the researchers also successfully employed 4-bromoquinoline in a similar photoredox-catalyzed reaction to synthesize different cinchona alkaloids []. This highlights the versatility of this reaction and suggests that modifications to the quinoline structure, such as the presence of a methoxy group, can be tolerated.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
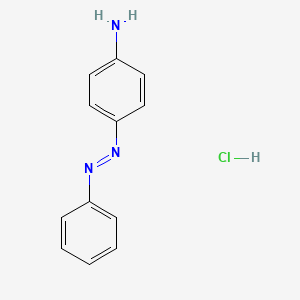
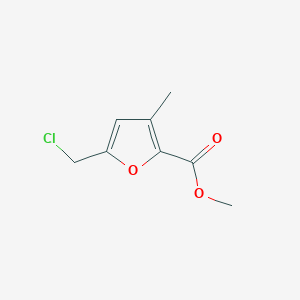
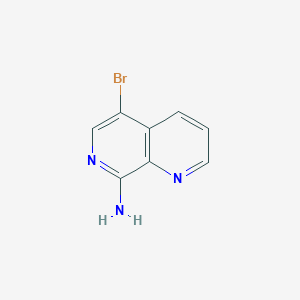
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)
